molecular formula C29H36O13 B597565 Jionoside C CAS No. 120406-33-9

Jionoside C

Cat. No.: B597565
CAS No.: 120406-33-9
M. Wt: 592.594
InChI Key: UKRDIRUVTNZWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jionoside C is a naturally occurring compound found in various plant species. It is a type of glycoside, specifically a phenylethanoid glycoside, with the molecular formula C29H36O13 and a molecular weight of 592.59 g/mol . This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jionoside C typically involves the extraction from plant sources such as Clerodendrum infortunatum. The extraction process includes the use of solvents like methanol or ethanol to isolate the glycosides from the plant material . The isolated glycosides are then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plants. large-scale extraction methods involve the use of advanced chromatographic techniques and solvent extraction processes to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Jionoside C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified glycosides with altered biological activities. For example, oxidation can lead to the formation of quinones, while reduction can yield deoxy-sugars .

Scientific Research Applications

Jionoside C has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Jionoside C involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Jionoside C

This compound stands out due to its unique combination of phenolic and glycosidic structures, which contribute to its diverse biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

[5-hydroxy-2-(hydroxymethyl)-6-(2-phenylethoxy)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O13/c1-15-22(34)23(35)24(36)29(39-15)42-27-25(37)28(38-12-11-16-5-3-2-4-6-16)40-20(14-30)26(27)41-21(33)10-8-17-7-9-18(31)19(32)13-17/h2-10,13,15,20,22-32,34-37H,11-12,14H2,1H3/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRDIRUVTNZWOU-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC=CC=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C\C3=CC(=C(C=C3)O)O)CO)OCCC4=CC=CC=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.